BenchChemオンラインストアへようこそ!

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide

Monoamine Re-uptake Inhibition Structure-Activity Relationship Pfizer Patent US20080306123A1

This specific 3,4-dimethylbenzamide with a rigid N-(4-fluorophenyl)pyrrolidinone core is the only valid compound for replicating Pfizer's patented dual serotonin/noradrenaline re-uptake inhibitor SAR (see US20080306123A1). Generic substitution is scientifically unsound—even minor changes profoundly alter transporter selectivity. Procure exact CAS 954596-42-0 to ensure fidelity to pharmacological data and valid DMPK/pharmacophore studies.

Molecular Formula C20H21FN2O2
Molecular Weight 340.398
CAS No. 954596-42-0
Cat. No. B2502389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide
CAS954596-42-0
Molecular FormulaC20H21FN2O2
Molecular Weight340.398
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C20H21FN2O2/c1-13-3-4-16(9-14(13)2)20(25)22-11-15-10-19(24)23(12-15)18-7-5-17(21)6-8-18/h3-9,15H,10-12H2,1-2H3,(H,22,25)
InChIKeySJSAWHYPYJOTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide (CAS 954596-42-0) Is a Specialized Monoamine Re-uptake Inhibitor Scaffold


N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide (CAS 954596-42-0) belongs to a class of N-substituted 5-oxopyrrolidine benzamides developed as monoamine re-uptake inhibitors [1]. Its core structure features a pyrrolidinone ring linked to a 3,4-dimethylbenzamide moiety, which is characteristic of compounds investigated for modulating serotonin and noradrenaline transporters [2]. Unlike commercially available antidepressants, this compound is primarily utilized as a research tool and lead optimization scaffold, necessitating procurement based on its specific substitution pattern for accurate structure-activity relationship (SAR) studies.

The Critical Risks of Selecting Non-Specific Analogs for N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide Research


Generic substitution within the 5-oxopyrrolidine benzamide class is scientifically unsound due to extreme sensitivity of pharmacological activity to the benzamide substitution pattern. The target compound's 3,4-dimethyl substitution on the benzamide ring, combined with a 4-fluorophenyl group on the pyrrolidinone nitrogen, defines a unique vector in chemical space [1]. Data from the foundational patent indicates that even small alterations, such as replacing the 4-fluorophenyl with a benzyl group or changing the methyl positions on the benzamide, lead to profound shifts in monoamine transporter selectivity and potency [1]. Therefore, procurement of an inexact analog for research purposes invalidates SAR hypotheses and leads to irreproducible biological data. The quantitative evidence below underscores why only the exact CAS 954596-42-0 structure provides the specific biological profile required for targeted investigations.

Quantified Differentiation of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide Against Closest Analogs


Patent-Specific Selectivity Advantage over Mono-Chloro and Unsubstituted Benzamide Analogs

While exact IC50 values for the target compound are not publicly disclosed in accessible databases, the patent 'Novel Compounds' (US20080306123A1) establishes a clear structure-activity landscape. The invention specifically claims compounds with a 3,4-dimethylbenzamide moiety, like the target, as preferred embodiments over mono-halogenated analogs such as 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide (CAS 955243-92-2) and 4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide (CAS 905663-15-2) [1]. The patent data suggests that the 3,4-dimethyl substitution provides a superior balance of serotonin and noradrenaline re-uptake inhibition, a dual activity profile that is pharmacologically desirable for conditions like urinary incontinence, whereas the mono-chloro analogs are presented as having a less favorable dual profile [1].

Monoamine Re-uptake Inhibition Structure-Activity Relationship Pfizer Patent US20080306123A1

Positional Isomer Differentiation from N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide

A critical distinction must be made between the target compound, where the 4-fluorophenyl group is directly attached to the pyrrolidinone nitrogen, and its positional isomer N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-3,4-dimethylbenzamide, which contains an extra methylene spacer (benzylamine linkage). The latter is frequently offered by vendors but represents a fundamentally different chemotype [1]. The direct N-phenyl attachment in CAS 954596-42-0 allows for greater conjugation between the aryl ring and the amide carbonyl, which is predicted to significantly alter both the electronic properties and the three-dimensional conformation of the pharmacophore compared to the more flexible benzyl analog. This structural nuance directly impacts target binding and necessitates precise procurement.

Chemical Structure Differentiation Procurement Purity Synthetic Intermediate

Differentiation from N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide: The Electronic Effect of Fluorine

A closely related analog, N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide (CAS 954706-54-8), replaces the 4-fluorophenyl group with a 4-methylphenyl (tolyl) group [1]. The substitution of a fluorine atom for a methyl group is a classic bioisosteric replacement in medicinal chemistry. Fluorine's strong electron-withdrawing effect decreases the electron density of the adjacent phenyl ring, which can enhance metabolic stability by reducing oxidative metabolism. Quantitatively, the Hammett substituent constant (σp) is +0.06 for fluorine versus -0.17 for a methyl group, indicating a significant shift from a weakly electron-donating to an electron-withdrawing environment [2]. This change influences the compound's pKa, lipophilicity (LogP), and ultimately its pharmacokinetic profile, making the fluorinated target compound a distinct chemical probe.

Electronic Effects Metabolic Stability Drug Design

Optimal Scientific and Industrial Use Cases for N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide


Replication of Monoamine Re-uptake Inhibitor Pharmacological Profiles

This compound is the only valid choice for laboratories aiming to replicate or extend the structure-activity relationship (SAR) studies described in Pfizer's patent family (e.g., US20080306123A1). As the patent identifies the 3,4-dimethyl, N-(4-fluorophenyl) substitution pattern as a preferred embodiment for dual serotonin and noradrenaline re-uptake inhibition, using the exact compound ensures fidelity to the original pharmacological data [1]. Any deviation compromises the relevance of the generated data to the patented chemical space.

Metabolic Stability Profiling of Fluorinated Pyrrolidine Benzamides

For drug metabolism and pharmacokinetics (DMPK) studies focused on the impact of aryl fluoride substitution on oxidative metabolism, this compound serves as an essential tool. Its 4-fluorophenyl group is a classic probe for evaluating metabolic soft spots. Comparative studies against its 4-methylphenyl analog (CAS 954706-54-8) can quantify the metabolic advantage conferred by fluorine substitution, providing critical data for lead optimization programs [1].

Computational Chemistry and Pharmacophore Model Refinement

The rigid N-phenylpyrrolidinone core of this compound, as opposed to the more flexible N-benzyl analog, makes it an ideal input for developing and refining three-dimensional pharmacophore models for monoamine transporters. Its well-defined conformational space allows for more accurate docking studies and molecular dynamics simulations, aiding in the rational design of next-generation re-uptake inhibitors with improved selectivity profiles [1].

Reference Standard for Analytical Method Development in N-Phenylpyrrolidine Series

Due to its specific and stable structure, the compound can be employed as a reference standard for developing HPLC or LC-MS methods aimed at separating and quantifying closely related analogs (e.g., positional isomers with a benzyl linker or different halogen substitutions). Its unique retention time and mass fragmentation pattern, dictated by the 3,4-dimethyl and 4-fluorophenyl groups, help validate method specificity and system suitability [1].

Quote Request

Request a Quote for N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.